molecular formula C11H23NO3 B12119314 4-(3,3-Diethoxy-propyl)-morpholine

4-(3,3-Diethoxy-propyl)-morpholine

Cat. No.: B12119314
M. Wt: 217.31 g/mol
InChI Key: NAJRNVLBBDDRRF-UHFFFAOYSA-N
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Description

4-(3,3-Diethoxy-propyl)-morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO The compound this compound is characterized by the presence of a morpholine ring substituted at the 4-position with a 3,3-diethoxy-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Diethoxy-propyl)-morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3,3-diethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diethoxy-propyl)-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted morpholine derivatives.

Scientific Research Applications

4-(3,3-Diethoxy-propyl)-morpholine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound may be used to study the effects of morpholine derivatives on biological systems.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Diethoxy-propyl)-morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, is a simpler structure without the 3,3-diethoxy-propyl group.

    4-(3,3-Diethoxy-propyl)-pyridine: A similar compound with a pyridine ring instead of a morpholine ring.

    3,3-Diethoxypropylamine: A compound with a similar 3,3-diethoxy-propyl group but without the morpholine ring.

Uniqueness

4-(3,3-Diethoxy-propyl)-morpholine is unique due to the presence of both the morpholine ring and the 3,3-diethoxy-propyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Biological Activity

4-(3,3-Diethoxy-propyl)-morpholine is a morpholine derivative characterized by the presence of a diethoxypropyl group at the fourth position of the morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}N1_{1}O2_{2}
  • Molecular Weight : 197.28 g/mol

The unique diethoxypropyl substituent influences its solubility and biological interactions, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves multi-step reactions that modify morpholine derivatives to enhance their biological activity. Common methods include alkylation reactions where the diethoxypropyl group is introduced via nucleophilic substitution or other organic transformations.

Pharmacological Profile

Research indicates that morpholine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are currently under investigation. Preliminary studies suggest potential interactions with various biological targets such as enzymes and receptors.

  • Antimicrobial Activity : Morpholine derivatives have shown activity against various bacterial strains. The diethoxypropyl group may enhance membrane permeability, facilitating antimicrobial action.
  • Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The unique structure of this compound may contribute to its efficacy in targeting cancer cells.

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial effects of morpholine derivatives found that compounds with longer alkyl chains exhibited improved activity against Gram-positive bacteria. This suggests that this compound may possess similar properties due to its extended alkyl substituent.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on structurally similar morpholine derivatives revealed significant inhibition of cancer cell lines at varying concentrations. These findings indicate that further testing of this compound could yield important insights into its potential as an anticancer agent .

Comparative Analysis

A comparison of this compound with other morpholine derivatives highlights its unique properties:

Compound NameStructural FeaturesSimilarity Factor
4-(2,2-Diethoxyethyl)-morpholineEthoxy groups but shorter chain0.75
(4-Aminophenyl)(morpholino)methanoneAmino group on phenyl ring0.83
4-(3-(Trimethoxysilyl)propyl)morpholineTrimethoxysilyl substituent0.70
4-(2-Hydroxyethyl)morpholineHydroxyethyl group instead of diethoxy0.68

The table illustrates how the unique diethoxypropyl substituent in this compound could influence its solubility and interaction with biological targets compared to other derivatives.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

4-(3,3-diethoxypropyl)morpholine

InChI

InChI=1S/C11H23NO3/c1-3-14-11(15-4-2)5-6-12-7-9-13-10-8-12/h11H,3-10H2,1-2H3

InChI Key

NAJRNVLBBDDRRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCN1CCOCC1)OCC

Origin of Product

United States

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